molecular formula C11H14Cl2O B14323577 (3,3-Dichloro-1-ethoxypropyl)benzene CAS No. 112096-14-7

(3,3-Dichloro-1-ethoxypropyl)benzene

Cat. No.: B14323577
CAS No.: 112096-14-7
M. Wt: 233.13 g/mol
InChI Key: KUWZFBQKKRAFRE-UHFFFAOYSA-N
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Description

(3,3-Dichloro-1-ethoxypropyl)benzene is a substituted benzene derivative featuring an ethoxypropyl chain with two chlorine atoms at the 3,3-positions.

Properties

CAS No.

112096-14-7

Molecular Formula

C11H14Cl2O

Molecular Weight

233.13 g/mol

IUPAC Name

(3,3-dichloro-1-ethoxypropyl)benzene

InChI

InChI=1S/C11H14Cl2O/c1-2-14-10(8-11(12)13)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3

InChI Key

KUWZFBQKKRAFRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(Cl)Cl)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dichloro-1-ethoxypropyl)benzene typically involves the chlorination of benzene derivatives followed by the introduction of the ethoxypropyl group. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dichloro-1-ethoxypropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of (3,3-Dichloro-1-ethoxypropyl)benzene may involve large-scale chlorination processes followed by alkylation. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dichloro-1-ethoxypropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of phenols or amines depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethoxypropylbenzene.

Mechanism of Action

The mechanism of action of (3,3-Dichloro-1-ethoxypropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The presence of electron-withdrawing chlorine atoms enhances the reactivity of the benzene ring towards electrophiles .

Comparison with Similar Compounds

Dichloro-Substituted Benzene Derivatives

Dichloro-substituted benzenes are well-documented in the evidence, with variations in substituent positions and functional groups:

Compound Name CAS Number Key Substituents EPA Systematic Name STORET Code
Benzene, (dichloromethyl)- 98-87-3 -CHCl₂ DICLMETH BENZENE 78567
Benzene, dichloro- 25321-22-6 -Cl (various positions) Benzene, dichloro- 78858
Benzene, dichloromethoxy- 54518-15-9 -OCHCl₂ Benzene, dichloromethoxy- 81486

Key Differences :

  • The dichloromethyl analog (CAS 98-87-3) lacks the ethoxy group, reducing its polarity and reactivity toward nucleophilic agents .

Ethoxy/Methoxypropyl-Substituted Benzenes

Ethoxy and methoxypropyl-substituted benzenes share functional similarities but differ in alkyl chain length and electronic effects:

Compound Name CAS Number Substituents Synonyms
(3-Chloro-1-methoxypropyl)benzene N/A -CH₂CH(Cl)CH₂OCH₃ 3-Methoxy-3-phenylpropylchloride
(3-Bromopropyl)benzene 637-59-2 -CH₂CH₂CH₂Br Benzene, (3-bromopropyl)-

Key Differences :

  • The ethoxy group in (3,3-Dichloro-1-ethoxypropyl)benzene (vs. methoxy in CAS N/A) increases hydrophobicity and alters metabolic pathways due to longer alkyl chains .

Dichloro-Ethyl/Methyl Benzene Derivatives

Ethyl- and methyl-substituted dichlorobenzenes highlight positional isomerism’s impact on properties:

Compound Name CAS Number Substituents EPA Reference ID
Benzene, 1-ethyl-2-methyl- 611-14-3 -C₂H₅, -CH₃ (ortho) 59857
Benzene, 1,3-dichloro- 541-73-1* -Cl (meta) Not listed

Key Differences :

  • Ethyl/methyl substitution (e.g., CAS 611-14-3) reduces halogen-related toxicity but increases volatility compared to dichloro analogs .
  • Dichloro substitution at meta positions (as in 1,3-dichlorobenzene) may enhance thermal stability relative to 3,3-dichloroethoxypropyl derivatives .

Research Findings and Data Gaps

  • Synthesis Pathways : Ethoxypropyl-substituted dichlorobenzenes are likely synthesized via Friedel-Crafts alkylation or nucleophilic substitution, analogous to (3-bromopropyl)benzene production .
  • Environmental Impact : Dichlorinated benzenes are persistent in sediments (e.g., STORET code 78858 for dichlorobenzene sediment analysis) , suggesting similar environmental concerns for (3,3-Dichloro-1-ethoxypropyl)benzene.
  • Toxicity : Dichloromethylbenzene (CAS 98-87-3) is associated with neurotoxic effects, but ethoxypropyl derivatives may exhibit lower acute toxicity due to reduced volatility .

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